molecular formula C22H26N2O8S B15292178 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)

3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)

Cat. No.: B15292178
M. Wt: 478.5 g/mol
InChI Key: KHUBRTTVUSOROB-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid, also known as Apremilast Benzoic Acid, is a synthetic compound with significant applications in medicinal chemistry. It is primarily known for its role as an active pharmaceutical ingredient in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzoic acid core: This involves the acetylation of aniline derivatives followed by nitration and reduction to form the amino benzoic acid.

    Introduction of the ethoxy and methoxy groups: These groups are introduced through etherification reactions.

    Formation of the sulfonyl ethyl group: This step involves the sulfonylation of an appropriate ethyl derivative.

    Coupling reactions: The final steps involve coupling the various intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It is an active ingredient in drugs used to treat inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid involves the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the inflammatory response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Apremilast: The parent compound of Apremilast Benzoic Acid, used in the treatment of similar conditions.

    Tofacitinib: Another anti-inflammatory drug that works by inhibiting Janus kinase (JAK) enzymes.

    Methotrexate: A commonly used drug for inflammatory conditions that works by inhibiting dihydrofolate reductase.

Uniqueness

3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid is unique due to its specific inhibition of PDE4, which provides a targeted approach to modulating the inflammatory response with potentially fewer side effects compared to other broad-spectrum anti-inflammatory drugs.

Properties

Molecular Formula

C22H26N2O8S

Molecular Weight

478.5 g/mol

IUPAC Name

3-acetamido-2-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid

InChI

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)20-15(22(27)28)7-6-8-16(20)23-13(2)25/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1

InChI Key

KHUBRTTVUSOROB-QGZVFWFLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C=CC=C2NC(=O)C)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.